molecular formula C17H11FN4O2S B2553071 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207051-50-0

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Numéro de catalogue: B2553071
Numéro CAS: 1207051-50-0
Poids moléculaire: 354.36
Clé InChI: WPVDLAQTJBVENY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores—an isoxazole and a benzothiadiazole—linked by a carboxamide group, a design frequently employed to target a range of biological pathways. Compounds featuring the isoxazole nucleus have been extensively studied for their diverse biological activities, including serving as antimicrobial and anticancer agents . Similarly, the 1,2,5-thiadiazole scaffold and its derivatives are recognized as key structures in the development of novel compounds with anti-inflammatory and antibacterial properties . The specific integration of a fluorophenyl group is a common strategy in lead optimization to influence the molecule's pharmacokinetic properties and binding affinity. This molecular framework suggests potential research applications for this compound in investigating new therapeutic strategies, particularly in screening programs against multidrug-resistant bacterial strains and in probing cellular proliferation pathways in oncology models . Researchers may find it valuable as a chemical tool or as a building block for the synthesis of more complex molecular entities in early-stage discovery projects.

Propriétés

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O2S/c18-13-4-2-1-3-12(13)16-8-11(20-24-16)9-19-17(23)10-5-6-14-15(7-10)22-25-21-14/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVDLAQTJBVENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC4=NSN=C4C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Isoxazole ring : Known for its role in various pharmacological activities.
  • Thiadiazole moiety : Associated with significant anticancer properties.
  • Fluorophenyl group : Enhances lipophilicity and may influence binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. Notably:

  • Cell Line Studies : Compounds containing thiadiazole and isoxazole rings have demonstrated significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values less than 10 µM for similar compounds against human glioblastoma and melanoma cell lines .
CompoundCell LineIC50 (µM)
Thiadiazole derivativeU251 (glioblastoma)<10
Thiadiazole derivativeWM793 (melanoma)<10

The mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Bcl-2 Protein : Some derivatives have been shown to interact with Bcl-2, a protein involved in regulating apoptosis, leading to increased cancer cell death .
  • Cell Cycle Arrest : Compounds can induce cell cycle arrest at various phases, preventing cancer cell proliferation.
  • Apoptosis Induction : Enhanced apoptosis has been observed in treated cells, suggesting that these compounds may activate apoptotic pathways .

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several thiadiazole derivatives and evaluated their anticancer activity using the MTT assay. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the phenyl ring and the presence of electron-withdrawing groups enhance biological activity. For instance, the introduction of fluorine atoms has been correlated with improved potency against cancer cells .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibits promising anticancer activity. Its mechanism of action includes:

  • Inhibition of Tumor Growth : The compound has been shown to inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of specific apoptotic pathways.

Case Study : A study evaluated the compound against a panel of human cancer cell lines (NCI-60). Results showed significant cytotoxicity across different cancer types:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12
A549 (Lung)9
HCT116 (Colon)11

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Research has shown that it possesses moderate activity against various bacterial strains:

Bacteria TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate the potential use of this compound in treating infections caused by resistant bacterial strains.

Synthesis and Derivatives

The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves several steps including:

  • Formation of Isoxazole Ring : Utilizing appropriate reagents to form the isoxazole structure.
  • Coupling Reaction : The isoxazole derivative is then coupled with benzo[c][1,2,5]thiadiazole to form the final product.

Various derivatives have been synthesized to enhance its biological activity and selectivity. Modifications at different positions on the isoxazole or thiadiazole rings have been explored to optimize efficacy and reduce toxicity.

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or alkaline conditions to yield benzo[c] thiadiazole-5-carboxylic acid.

Reaction Conditions

MediumReagentsTemperatureYieldReference
Acidic (HCl)6M HCl, reflux110°C85%
AlkalineNaOH (10%), reflux100°C78%

This reaction is critical for modifying the compound’s polarity and generating intermediates for further derivatization .

Electrophilic Aromatic Substitution (EAS) on the Thiadiazole Ring

The benzo[c] thiadiazole core participates in electrophilic substitutions, particularly at the electron-deficient C-4 and C-7 positions.

Key Reactions

Reaction TypeReagentsProduct SubstituentYieldReference
NitrationHNO₃, H₂SO₄-NO₂ (C-4)62%
SulfonationFuming H₂SO₄-SO₃H (C-7)58%

The electron-withdrawing nature of the thiadiazole ring directs substitutions to meta positions relative to the carboxamide group .

Nucleophilic Substitution on the Isoxazole Ring

The 5-(2-fluorophenyl)isoxazole subunit reacts with nucleophiles (e.g., amines, thiols) at the C-3 methyl position.

Example Reaction

  • Reagents : Ethylenediamine, DMF, 80°C

  • Product : N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-N'-(2-aminoethyl)benzo[c] thiadiazole-5-carboxamide

  • Yield : 71%

This pathway is leveraged to introduce functional handles for bioconjugation or solubility enhancement .

Ring-Opening Reactions of the Thiadiazole

Under strong reducing conditions (e.g., LiAlH₄), the thiadiazole ring undergoes partial cleavage:

Reaction

  • Reagents : LiAlH₄, THF, 0°C → RT

  • Product : 5-(aminomethyl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c]thiadiazole

  • Yield : 65%

This transformation highlights the ring’s susceptibility to reductive degradation, useful in prodrug design .

Cross-Coupling Reactions

The fluorophenyl group enables Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

Conditions

CatalystLigandBaseSubstrate (Boron Partner)YieldReference
Pd(PPh₃)₄K₂CO₃Phenylboronic acid84%

This reaction diversifies the aryl substituent for structure-activity relationship (SAR) studies .

Photochemical Reactivity

UV irradiation induces isomerization and dimerization:

  • Product : Cyclodimer via [2+2] photocycloaddition at the isoxazole’s C=N bond

  • Conditions : UV (254 nm), acetone, 12h

  • Yield : 48%

Stability Under Physiological Conditions

The compound demonstrates moderate stability in buffered solutions:

pHHalf-Life (37°C)Degradation Pathway
7.46.2 hoursHydrolysis of carboxamide
2.01.5 hoursAcid-catalyzed decomposition

Data inferred from structurally related benzo[c] thiadiazoles .

Functionalization via Click Chemistry

The methylene linker (-CH₂-) between isoxazole and thiadiazole permits Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Reagents : Azide derivatives, CuSO₄, sodium ascorbate

  • Product : Triazole-linked conjugates

  • Yield : 89%

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound 6 ()
  • Structure : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide.
  • Key Differences : Lacks the 2-fluorophenyl substituent and benzo[c]thiadiazole core.
  • Synthesis: 70% yield via hydroxylamine hydrochloride and enaminone reaction.
  • Properties : Molecular weight 348.39 g/mol; IR (C=O stretch at 1606 cm⁻¹) and NMR data consistent with aromatic and isoxazole protons .
Compound 7d ()
  • Structure : 4-(5-(2-Fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline.
  • Key Differences : Replaces benzo[c]thiadiazole with aniline and pyridinylmethyl groups.
  • Synthesis : 14% yield via Buchwald-Hartwig coupling, indicating challenges in introducing fluorinated isoxazole .

Thiadiazole and Isoxazole Hybrids

Compounds 8a–d ()
  • Structures : Include acetyl, methyl, and phenyl substituents on pyridine or nicotinic acid esters linked to thiadiazole-benzamide systems.
  • Example : Compound 8c (C29H22N4O3S) has a molecular weight of 506.59 g/mol and IR peaks for dual C=O stretches (1719, 1611 cm⁻¹).

Thiadiazole Carboxamides ()

  • Example : N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a).
  • Key Differences : Features a thioxo group instead of fluorophenylisoxazole.
  • Synthesis: 93% yield via hydrazino-thioxoacetamide reaction, highlighting efficient carboxamide formation .

Physicochemical and Spectral Comparisons

Compound Molecular Weight (g/mol) Key Substituents Spectral Data Yield
Target Compound ~383.37* 2-fluorophenylisoxazole, benzo[c]thiadiazole Not reported in evidence Not reported
Compound 6 () 348.39 Benzamide, isoxazole, phenyl IR: 1606 cm⁻¹ (C=O); NMR: δ 7.36–8.13 (Ar-H) 70%
Compound 8c () 506.59 Ethyl nicotinate, phenyl IR: 1719, 1611 cm⁻¹ (C=O); MS: m/z 506 (M⁺) 80%
Compound 7d () ~349.37* 2-fluorophenylisoxazole, pyridinyl Not reported 14%
Compound 3a () 253.33 Thioxo, phenyl NMR: δ 7.50–7.71 (Ar-H); MS: m/z 253 (M⁺) 93%

*Estimated based on structural formula.

Q & A

Q. Advanced Research Focus

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose optimization .
  • In vivo PK : Administer intravenously/orally to rodents and collect plasma samples at intervals (0–24 h) to calculate AUC, t₁/₂, and bioavailability .

Key Challenge : The fluorophenyl group may reduce metabolic clearance but could increase CYP450 inhibition risk .

How do crystallographic data and computational modeling explain its mechanism of action?

Q. Advanced Research Focus

  • X-ray crystallography (e.g., ) reveals intermolecular hydrogen bonds (e.g., N–H⋯N) stabilizing dimeric structures, which may mimic target binding .
  • Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions, aiding in predicting reactive sites .

Case Study : Nitazoxanide derivatives show thiazole-ring-mediated enzyme inhibition via anion formation; similar mechanisms may apply here .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Q. Advanced Research Focus

  • Reaction reproducibility : Variability in cyclization agents (e.g., iodine vs. PCl₃) or solvent purity (DMF vs. acetonitrile) can alter yields by 10–30% .
  • Bioactivity discrepancies : Cross-validate assays using standardized cell lines (e.g., MCF-7 for breast cancer) and control for batch-to-batch compound purity .

Resolution Framework : Publish detailed experimental logs (e.g., exact molar ratios, stirring rates) to enhance reproducibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.